molecular formula C9H17N3 B13079711 3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine

3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13079711
M. Wt: 167.25 g/mol
InChI Key: GTWQYMXNXQTFTC-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a reaction between 3-ethyl-1-methyl-4-propyl-1H-pyrazole and hydrazine hydrate under reflux conditions can yield the desired compound .

Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes. This reaction offers mild conditions and excellent functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and propyl groups enhances its versatility and potential for various applications in research and industry.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-ethyl-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-6-7-8(5-2)11-12(3)9(7)10/h4-6,10H2,1-3H3

InChI Key

GTWQYMXNXQTFTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1CC)C)N

Origin of Product

United States

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